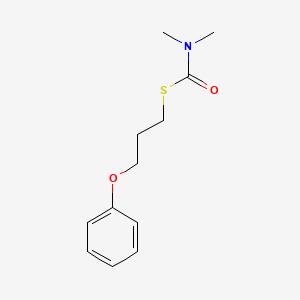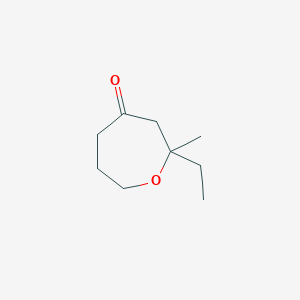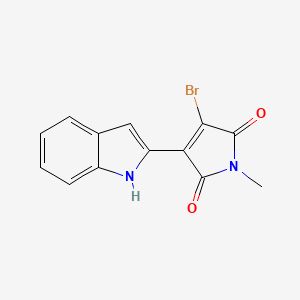![molecular formula C10H8N4O2 B14516230 N-[2,3'-Bipyridin]-4-ylnitramide CAS No. 62913-26-2](/img/structure/B14516230.png)
N-[2,3'-Bipyridin]-4-ylnitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,3’-Bipyridin]-4-ylnitramide is a compound that belongs to the bipyridine family, which consists of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3’-Bipyridin]-4-ylnitramide typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which uses a palladium catalyst in the presence of zinc and copper to facilitate the formation of the bipyridine structure . Another approach involves the use of Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of N-[2,3’-Bipyridin]-4-ylnitramide may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide as the oxidant has been shown to be an efficient method for producing pyridine N-oxides .
化学反応の分析
Types of Reactions
N-[2,3’-Bipyridin]-4-ylnitramide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, hydrogen peroxide, and rhenium-based catalysts.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Halogenated pyridine derivatives and boronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted bipyridine derivatives.
科学的研究の応用
N-[2,3’-Bipyridin]-4-ylnitramide has several scientific research applications:
作用機序
The mechanism of action of N-[2,3’-Bipyridin]-4-ylnitramide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to coordinate with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . The nitramide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different electronic properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and electrochemistry.
2,3’-Bipyridine: Similar to N-[2,3’-Bipyridin]-4-ylnitramide but lacks the nitramide group, resulting in different chemical reactivity and applications.
Uniqueness
N-[2,3’-Bipyridin]-4-ylnitramide is unique due to the presence of the nitramide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other bipyridine derivatives may not be suitable.
特性
CAS番号 |
62913-26-2 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC名 |
N-(2-pyridin-3-ylpyridin-4-yl)nitramide |
InChI |
InChI=1S/C10H8N4O2/c15-14(16)13-9-3-5-12-10(6-9)8-2-1-4-11-7-8/h1-7H,(H,12,13) |
InChIキー |
AIORDMLFWAMTRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


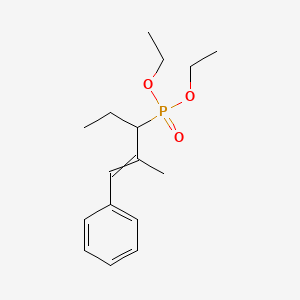
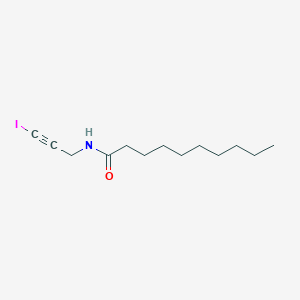
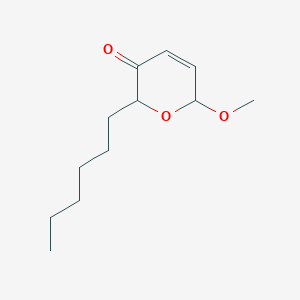
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

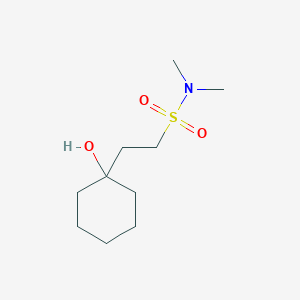
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
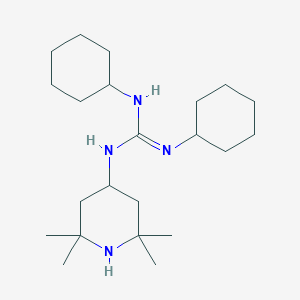
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
